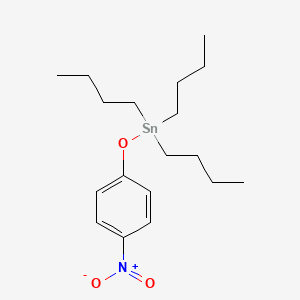

Stannane, (p-nitrophenoxy)tributyl-

Description

Evolution of Organotin Chemistry in Academic Research

The field of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com However, it is the work of Lowich in 1852, involving the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, that is often cited as the true inception of this chemical discipline. lupinepublishers.comlupinepublishers.com The early 20th century saw significant growth in the field, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the understanding of organotin chemistry during this period. lupinepublishers.comlupinepublishers.com

A major turning point in the evolution of organotin research was the discovery of their industrial applications in the 1950s. lupinepublishers.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential in demonstrating the utility of these compounds as PVC stabilizers, agrochemicals, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This led to a resurgence of interest in the fundamental chemistry of organotins. The 1960s brought another significant development with the discovery that the tin atom in organotin compounds can have a coordination number greater than four, a concept that was solidified by the X-ray crystal structure of the trimethyltin (B158744) chloride pyridine (B92270) adduct. lupinepublishers.com

Classification and Structural Diversity of Organotin Compounds

Organotin compounds are broadly classified based on the number of organic substituents attached to the tin atom, leading to four main categories: mono-, di-, tri-, and tetraorganotin compounds. tuvsud.com Their general formulas are represented as RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn, respectively, where 'R' is an organic group and 'X' is typically a halide, oxide, or other anionic species. The nature of the 'R' and 'X' groups significantly influences the compound's properties and applications.

The structural diversity of organotin compounds is a key feature of their chemistry. tandfonline.comresearchgate.net While simple tetraorganotin compounds (R₄Sn) typically exhibit a tetrahedral geometry around the tin atom, the coordination number of tin can expand to five, six, or even seven in other derivatives. wikipedia.orglupinepublishers.com This hypercoordination is particularly common in organotin halides, oxides, and carboxylates, where the tin atom acts as a Lewis acid and forms complexes with electron-donating ligands. wikipedia.orggelest.com

The structural variations are evident in different classes of organotin compounds:

Organotin Halides: These compounds, with the general formula R₄₋ₙSnXₙ, are fundamental starting materials for the synthesis of other organotin derivatives. wikipedia.org Their Lewis acidity increases as the number of organic substituents decreases (R₃SnX < R₂SnX₂ < RSnX₃). gelest.com

Organotin Oxides and Hydroxides: Formed from the hydrolysis of organotin halides, these compounds often feature complex structures with penta- and hexacoordinated tin centers. wikipedia.org Triorganotin hydroxides (R₃SnOH) exist in equilibrium with distannoxanes (R₃SnOSnR₃). wikipedia.org

Organotin Carboxylates: This class of compounds exhibits remarkable structural diversity due to the flexible coordination modes of the carboxylate ligands, which can be monodentate or bidentate. tandfonline.comresearchgate.net This leads to a variety of geometries, including tetrahedral, trigonal bipyramidal, and even pentagonal bipyramidal. tandfonline.comresearchgate.net

Significance of Organoaryloxo Tin(IV) Derivatives in Synthetic Chemistry

Organoaryloxo tin(IV) derivatives, a subclass of organotin compounds where the tin atom is bonded to an aryloxy group (-OAr), are of particular importance in synthetic chemistry. The aryloxy group can significantly influence the electronic and steric properties of the tin center, thereby modulating its reactivity and catalytic activity.

These derivatives are valuable reagents and catalysts in a variety of organic transformations. The lability of the tin-oxygen bond allows for its participation in reactions such as transesterification and catalysis. researchgate.net The nature of the aryl group, including the presence of electron-withdrawing or electron-donating substituents, can be fine-tuned to control the Lewis acidity of the tin center. This makes organoaryloxo stannanes useful in applications where precise control over reactivity is required. For instance, they have been explored as catalysts in polymerization reactions.

Properties

CAS No. |

3644-32-4 |

|---|---|

Molecular Formula |

C18H31NO3Sn |

Molecular Weight |

428.2 g/mol |

IUPAC Name |

tributyl-(4-nitrophenoxy)stannane |

InChI |

InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

SWZPSYJFHVBDSY-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for P Nitrophenoxy Tributylstannane

Approaches to Sn-O-Aryl Bond Formation

The creation of the tin-oxygen-aromatic ring (Sn-O-Aryl) linkage is the crucial step in the synthesis of (p-nitrophenoxy)tributylstannane. This is primarily achieved through reactions that bring together a tributyltin source and a p-nitrophenoxide source.

Reactions Involving Organotin Halides and Phenoxide Sources

A principal and widely utilized method for synthesizing aryloxo organostannanes involves the reaction of an organotin halide with a phenoxide source. In the case of (p-nitrophenoxy)tributylstannane, this typically involves the reaction of tributyltin chloride with p-nitrophenol in the presence of a base, or with a pre-formed p-nitrophenoxide salt.

The general reaction can be represented as: Bu₃SnCl + NaO-C₆H₄-NO₂ → Bu₃Sn-O-C₆H₄-NO₂ + NaCl

The sodium p-nitrophenoxide is generated in situ or prepared beforehand by reacting p-nitrophenol with a suitable base like sodium hydroxide (B78521) or sodium methoxide. The choice of solvent is critical, with aprotic solvents like tetrahydrofuran (B95107) (THF), toluene, or dichloromethane (B109758) often being employed to facilitate the reaction and precipitation of the resulting inorganic salt (e.g., NaCl), which drives the reaction forward.

Direct Synthesis and Ligand Exchange Reactions

Direct synthesis methods can also be employed. One such approach is the reaction of a triorganotin oxide, like bis(tributyltin) oxide, with p-nitrophenol. This reaction is often driven by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

The reaction is as follows: (Bu₃Sn)₂O + 2 HO-C₆H₄-NO₂ ⇌ 2 Bu₃Sn-O-C₆H₄-NO₂ + H₂O

This equilibrium reaction highlights the relationship between triorganotin hydroxides and their corresponding distannoxanes. wikipedia.org Ligand exchange, or transetherification, is another potential route, where a different tributyltin alkoxide could react with p-nitrophenol to yield the more thermodynamically stable (p-nitrophenoxy)tributylstannane, though this is less common than the halide or oxide routes. Triorganotin phenoxides are noted to be configurationally unstable, similar to triorganotin halides. scielo.br

Precursor Chemistry in the Synthesis of Aryloxo Organostannanes

The successful synthesis of the target compound relies on the availability and purity of its key precursors: the tributyltin moiety and the derivatized nitrophenol.

Generation of Tributyltin Moieties

The primary precursors for generating the tributyltin group are tributyltin chloride and bis(tributyltin) oxide. sigmaaldrich.com Tributyltin chloride itself is typically synthesized from tin(IV) chloride (tin tetrachloride). wikipedia.org

A common industrial-scale synthesis involves the reaction of tin tetrachloride with a Grignard reagent, such as butylmagnesium bromide, or an organoaluminum compound. wikipedia.org

SnCl₄ + 3 BuMgBr → Bu₃SnCl + 3 MgBrCl (Simplified representation)

Another key precursor, bis(tributyltin) oxide, is often prepared from the hydrolysis of tributyltin chloride. These organotin compounds are fundamental building blocks in organometallic chemistry. wikipedia.orgsigmaaldrich.com

Derivatization of Nitrophenol Precursors

The phenolic precursor is p-nitrophenol. For the most common synthetic route (see 2.1.1), p-nitrophenol is converted into its corresponding phenoxide salt. This is a straightforward acid-base reaction where p-nitrophenol is deprotonated by a base.

HO-C₆H₄-NO₂ + NaOH → NaO-C₆H₄-NO₂ + H₂O

The presence of the electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton, making this deprotonation facile. The resulting sodium p-nitrophenoxide is a stable, isolable salt or can be generated in situ for immediate reaction with the tributyltin halide. The purity of the p-nitrophenol is important to prevent side reactions. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of (p-nitrophenoxy)tributylstannane requires careful optimization of several reaction parameters. numberanalytics.com Key factors include temperature, solvent, reaction time, and reactant concentration. numberanalytics.comresearchgate.net

Research into related reactions has shown that solvent choice significantly impacts yield. For instance, in similar syntheses, tetrahydrofuran (THF) has been identified as a superior solvent compared to dichloromethane, toluene, acetonitrile, and dioxane, which tend to produce moderate yields. researchgate.net Methanol has been shown to lead to decomposition. researchgate.net

Temperature control is also crucial. Lowering the reaction temperature, for example to 0 °C, can limit the decomposition of starting materials and have a positive effect on the reaction yield. researchgate.net This, combined with adjusting the concentration of reactants, can significantly improve the outcome. In one optimized case for a related synthesis, a reaction time of just 10 minutes at 0 °C in THF at a 0.1 M concentration resulted in a yield of 82%. researchgate.net

Below is a data table illustrating the effect of various conditions on the yield of a representative organotin synthesis, highlighting the principles applicable to the synthesis of (p-nitrophenoxy)tributylstannane. researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | K₂CO₃ | Room Temp | 18 | 10 |

| 2 | THF | Pyridine (B92270) | Room Temp | 18 | 0 |

| 3 | THF | DMAP | Room Temp | 18 | 31 |

| 4 | THF | DABCO | Room Temp | 18 | 26 |

| 5 | THF | DBU | Room Temp | 0.5 | 61 |

| 6 | THF | DBU | 0 | 0.17 | 82 |

| 7 | Methanol | DBU | Room Temp | 0.5 | Decomposition |

| 8 | Dichloromethane | DBU | Room Temp | 0.5 | Moderate |

| 9 | Toluene | DBU | Room Temp | 0.5 | Moderate |

| 10 | Acetonitrile | DBU | Room Temp | 0.5 | Moderate |

| 11 | Dioxane | DBU | Room Temp | 0.5 | Moderate |

This table is adapted from a study on a related synthesis and serves to illustrate the effects of reaction condition optimization. researchgate.net

Reactivity and Reaction Pathways of P Nitrophenoxy Tributylstannane

Nucleophilic Reactivity of the Tin Center

The tin atom in (p-nitrophenoxy)tributylstannane is tetracoordinate and serves as the primary site of nucleophilic character. The three butyl groups are attached to the tin atom via covalent bonds, and the p-nitrophenoxy group is linked through a tin-oxygen bond. The nucleophilicity of the tin center is a crucial factor in its reactivity, particularly in transmetallation reactions where it donates an organic group to a transition metal catalyst.

Role in Transmetallation Reactions

Transmetallation is a key step in many cross-coupling reactions, involving the transfer of an organic ligand from one metal to another. organic-chemistry.org (p-nitrophenoxy)tributylstannane can act as a transmetallating agent, transferring one of its butyl groups to a transition metal catalyst, typically palladium. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org The general mechanism involves three main steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgwikipedia.org In the context of (p-nitrophenoxy)tributylstannane, the transmetallation step would involve the transfer of a butyl group from the tin atom to the palladium(II) intermediate formed after the oxidative addition of the organic halide or triflate. nih.gov

The reaction can be represented as follows:

R-X + Bu₃Sn-OAr → R-Bu + X-Sn(Bu)₂-OAr (where R is an organic group, X is a halide or triflate, and Ar is p-nitrophenyl)

The Stille reaction is known for its broad substrate scope, tolerating a wide variety of functional groups. libretexts.org Generally, aryl, vinyl, and acyl halides or triflates are effective electrophiles. libretexts.orgwikipedia.org The organotin partner can also be varied, including aryl, vinyl, and alkyl stannanes. libretexts.org

While specific studies on the substrate scope of (p-nitrophenoxy)tributylstannane in Stille coupling are limited, we can infer some general trends. The reaction would likely be successful with a range of aryl and vinyl halides (iodides and bromides being more reactive than chlorides). libretexts.org The efficiency of the coupling may be influenced by the steric hindrance of the substrates. libretexts.org

One limitation of the Stille reaction is the potential for side reactions, such as the homocoupling of the organotin reagent. wikipedia.org The conditions for the reaction, including the choice of palladium catalyst, ligands, and additives, need to be carefully optimized to maximize the yield of the desired cross-coupled product. numberanalytics.com Additives like lithium chloride (LiCl) can influence the reaction rate and selectivity by affecting the polarity of the solvent and stabilizing intermediates. libretexts.orgresearchgate.net

The following table provides a hypothetical substrate scope for the Stille coupling of (p-nitrophenoxy)tributylstannane with various organic halides, based on the general knowledge of Stille reactions.

| Organic Halide (R-X) | Expected Product (R-Butyl) | Anticipated Yield | Potential Challenges |

|---|---|---|---|

| Iodobenzene | Butylbenzene | High | Minimal |

| Bromobenzene | Butylbenzene | Good to High | Slightly less reactive than iodobenzene |

| 4-Bromoanisole | 4-Butylanisole | Good | Electron-donating group might slightly slow down oxidative addition |

| 4-Bromonitrobenzene | 4-Butylnitrobenzene | High | Electron-withdrawing group facilitates oxidative addition |

| 1-Iodonaphthalene | 1-Butylnaphthalene | High | Steric hindrance might play a minor role |

| (E)-1-Iodo-1-hexene | (E)-1-Butyl-1-hexene | Good | Stereochemistry is generally retained |

The p-nitrophenoxy ligand plays a significant role in the Stille coupling reaction. As a leaving group on the tin atom after transmetallation, its electronic properties can influence the rate-determining step of the catalytic cycle. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a relatively good leaving group.

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions. While the Stille reaction is the most prominent example for organotin compounds, (p-nitrophenoxy)tributylstannane could potentially participate in other coupling protocols. For instance, nickel-catalyzed couplings are known to be effective for certain substrates. However, the specific applicability and efficiency of (p-nitrophenoxy)tributylstannane in these alternative coupling reactions would require dedicated experimental investigation.

Electrophilic Cleavage of Sn-O and Sn-C Bonds

The tin-oxygen (Sn-O) and tin-carbon (Sn-C) bonds in (p-nitrophenoxy)tributylstannane are susceptible to cleavage by electrophilic reagents. The relative reactivity of these bonds depends on the nature of the electrophile and the reaction conditions.

The Sn-O bond, being more polar, is generally more susceptible to cleavage by protic acids or other hard electrophiles. For example, treatment with a strong acid would likely lead to the protonation of the phenoxy oxygen followed by cleavage to form tributyltin cation and p-nitrophenol.

The Sn-C bonds, while less polar, can be cleaved by various electrophiles. Halogens, such as iodine, can cleave a tin-carbon bond to form an organoiodide and a triorganotin halide. Strong acids can also lead to the cleavage of Sn-C bonds, although this typically requires more forcing conditions than the cleavage of the Sn-O bond. The general order of cleavage for different organic groups from tin is typically aryl > vinyl > alkyl. Therefore, in the case of (p-nitrophenoxy)tributylstannane, the butyl groups would be cleaved by appropriate electrophiles.

The following table summarizes the expected products from the electrophilic cleavage of (p-nitrophenoxy)tributylstannane.

| Electrophile | Bond Cleaved | Products |

|---|---|---|

| HCl (strong acid) | Sn-O | Tributyltin chloride and p-Nitrophenol |

| I₂ (halogen) | Sn-C | Butyl iodide and (p-nitrophenoxy)dibutyltin iodide |

Radical-Mediated Transformations

Organotin compounds, particularly those containing tributyltin moieties, are well-known to participate in radical chain reactions. These reactions are typically initiated by the homolytic cleavage of a weak bond in a radical initiator, such as azobisisobutyronitrile (AIBN), to generate radicals. In the context of (p-nitrophenoxy)tributylstannane, the Sn-O bond could potentially undergo homolytic cleavage under radical conditions, although the Sn-C bonds of the tributyl groups are more commonly involved in radical generation in many tributyltin species.

The general mechanism for radical reactions involving tributyltin compounds often involves the formation of a tributyltin radical (Bu₃Sn•). This radical can then participate in a variety of transformations, including atom or group transfer reactions. For instance, tributyltin hydrides are widely used for the reduction of organic halides through a radical chain mechanism.

Table 1: General Parameters for Radical-Mediated Reactions Involving Organotins

| Parameter | Description | Typical Conditions |

| Radical Initiator | A compound that generates radicals upon heating or irradiation. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide |

| Solvent | An inert solvent that does not interfere with the radical chain reaction. | Benzene, Toluene, Tetrahydrofuran (B95107) (THF) |

| Temperature | Sufficient to cause homolysis of the initiator. | 80-110 °C for AIBN |

| Reactant | The organotin compound and any co-reactants. | Tributyltin derivatives |

It is important to note that the specific outcomes of radical reactions with (p-nitrophenoxy)tributylstannane would be highly dependent on the reaction conditions and the other reagents present.

Substitution Reactions Involving the Phenoxy Moiety

The phenoxy group of (p-nitrophenoxy)tributylstannane can be involved in substitution reactions, acting either as a leaving group or as a substrate for nucleophilic attack on the aromatic ring.

One of the most common reactions involving alkoxides and phenoxides is the Williamson ether synthesis. In this reaction, a deprotonated alcohol or phenol (B47542) (an alkoxide or phenoxide) acts as a nucleophile and displaces a leaving group from an alkyl halide to form an ether. While (p-nitrophenoxy)tributylstannane itself is not an alkoxide, the tributyltin oxide moiety can be considered a precursor. More directly, the p-nitrophenoxy group could potentially be displaced by a more nucleophilic species.

Alternatively, the p-nitrophenoxy group can undergo nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group in the para position activates the aromatic ring towards attack by nucleophiles. In this scenario, a nucleophile would attack the carbon atom bearing the oxygen of the phenoxy group, leading to the displacement of the tributylstannoxy group.

The feasibility of such a reaction would depend on the strength of the incoming nucleophile and the stability of the tributylstannoxy leaving group. Common nucleophiles for such reactions include alkoxides, amines, and thiolates.

Table 2: Key Factors in Nucleophilic Substitution on the Phenoxy Moiety

| Factor | Influence on Reactivity | Example |

| Nucleophile Strength | Stronger nucleophiles are more likely to displace the tributylstannoxy group or attack the aromatic ring. | Alkoxides (RO⁻), Amines (RNH₂), Thiolates (RS⁻) |

| Leaving Group Ability | The stability of the leaving group influences the reaction rate. | The tributylstannoxy anion's stability is a key factor. |

| Solvent | Polar aprotic solvents can enhance the rate of nucleophilic aromatic substitution. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Electron-Withdrawing Groups | The nitro group activates the ring for nucleophilic attack. | -NO₂ at the para position |

Mechanistic Investigations of Reactions Involving P Nitrophenoxy Tributylstannane

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle for a cross-coupling reaction involving (p-nitrophenoxy)tributylstannane would commence with an active Pd(0) catalyst. This catalyst can be generated in situ from a Pd(II) precatalyst. ruhr-uni-bochum.de The cycle then proceeds through the following key stages.

The first step in the catalytic cycle is the oxidative addition of an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to the Pd(0) complex. This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. wikipedia.orgnih.gov The oxidation state of palladium changes from 0 to +2.

The nature of the electrophile significantly affects this step. For instance, vinyl halides are common partners, with iodides generally reacting faster than bromides, and chlorides being the least reactive. wikipedia.org The stereochemistry of the electrophile is typically retained during this process. wikipedia.org Kinetic studies on various palladium-catalyzed cross-coupling reactions have shown that the oxidative addition can be the rate-determining step, particularly with less reactive electrophiles. illinois.edursc.org The choice of ligands on the palladium catalyst is also crucial, with bulky, electron-rich phosphine (B1218219) ligands often facilitating the oxidative addition of challenging substrates like aryl chlorides. nih.gov

There are several proposed mechanisms for oxidative addition, including a concerted mechanism for non-polar substrates and a stepwise, SN2-type or radical mechanism for more polar or specific substrates. core.ac.uk

Following oxidative addition, the crucial transmetallation step occurs. In this stage, the organic group from the organotin reagent is transferred to the palladium(II) complex, and the halide or other leaving group from the palladium complex is transferred to the tin atom. For (p-nitrophenoxy)tributylstannane, this would involve the transfer of a butyl group to the palladium center.

The generally accepted mechanism for transmetallation in Stille couplings involves a cyclic transition state. However, an "open" pathway can also be operative, particularly with certain substrates and in polar solvents. core.ac.uk The rate of transmetallation is often the rate-determining step in the Stille coupling. core.ac.uk

The reactivity of the organostannane is paramount in this step. The nature of the groups attached to the tin atom influences the rate of transfer, with alkynyl, vinyl, and aryl groups generally transferring more readily than alkyl groups. The p-nitrophenoxy group on the tin atom in (p-nitrophenoxy)tributylstannane, being electron-withdrawing, would likely influence the Lewis acidity of the tin center, which could affect the rate of transmetallation. Additives, such as copper(I) salts, have been shown to accelerate the transmetallation step, potentially by forming a more reactive organocopper intermediate. nih.gov

Ligand exchange processes are also integral to the catalytic cycle. The dissociation of a ligand from the palladium complex can create a vacant coordination site, facilitating the approach of the organostannane for transmetallation. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium(II) center are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle. uvic.ca For this step to occur, the two organic fragments must be in a cis orientation on the palladium complex. If they are trans, a trans-to-cis isomerization must precede reductive elimination. wikipedia.org

Reductive elimination is generally a concerted process and is typically fast. ruhr-uni-bochum.de The electronic properties of the ligands and the metal center can influence the rate of this step. Electron-donating ligands can sometimes slow down reductive elimination.

Understanding Selectivity and Stereocontrol in Reaction Pathways

Selectivity in cross-coupling reactions is a critical aspect. In the context of (p-nitrophenoxy)tributylstannane, which possesses non-transferable butyl groups and a p-nitrophenoxy group, the primary selective transfer would be of a different organic group if it were also attached to the tin (this is a hypothetical scenario as the named compound only has butyl and nitrophenoxy groups). In general Stille couplings, the order of group transfer from tin is typically alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl.

Stereocontrol is also a key feature of the Stille reaction, with retention of configuration often observed for vinylstannanes and vinyl halides. This stereospecificity is a direct consequence of the concerted nature of the oxidative addition and reductive elimination steps.

The electronic and steric properties of the substrates and ligands play a crucial role in determining selectivity. For instance, in reactions with substrates bearing multiple reactive sites, the choice of catalyst and reaction conditions can direct the coupling to a specific position.

Kinetics and Energetics of Key Reaction Steps

Kinetic studies often reveal the order of the reaction with respect to each component, providing insights into the mechanism. For example, a first-order dependence on the organostannane concentration and an inverse dependence on the ligand concentration would suggest a mechanism involving ligand dissociation prior to the rate-determining transmetallation step. illinois.edu

The energetics of each step in the catalytic cycle can be investigated using computational methods, such as Density Functional Theory (DFT). These studies can help to elucidate the structures of intermediates and transition states and to understand the energy barriers associated with each elementary step. ruhr-uni-bochum.de For instance, DFT calculations have been used to compare different potential catalytic cycles and to predict the effect of ligands on the reaction rate. ruhr-uni-bochum.de

While no specific kinetic or energetic data for (p-nitrophenoxy)tributylstannane is available, studies on related systems provide a basis for understanding the factors that would govern its reactivity. The electron-withdrawing nature of the p-nitrophenoxy group would likely affect the electronic properties of the tin atom, which in turn would influence the energetics of the transmetallation step.

Applications of P Nitrophenoxy Tributylstannane in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Formation

Organotin reagents, or stannanes, are instrumental in the formation of carbon-carbon (C-C) bonds, most notably through the Stille cross-coupling reaction. sigmaaldrich.comresearchgate.net This palladium-catalyzed reaction has become a cornerstone of organic synthesis due to its tolerance of a wide array of functional groups and the relative stability of the organotin reagents. wikipedia.orgresearchgate.net In this context, (p-nitrophenoxy)tributylstannane could theoretically be employed in Stille-type couplings, although this is not its most conventional application. The primary role in a standard Stille reaction is for the organostannane to deliver a carbon-based group (R²) to an organic halide (R¹-X). wikipedia.org

While tributyltin compounds with alkyl, alkenyl, alkynyl, or aryl groups directly attached to the tin atom are the typical nucleophilic partners in Stille couplings, the utility of (p-nitrophenoxy)tributylstannane would likely be as a precursor or an in-situ generated species. For instance, it could be involved in transmetalation reactions to generate other, more reactive organometallic reagents for C-C bond formation. orgsyn.org

A more direct, albeit less common, role in C-C bond formation could involve the activation of the p-nitrophenoxy group as a leaving group in the presence of a suitable palladium catalyst and a nucleophilic carbon source. However, the more established application of organotin compounds in C-C bond formation remains the Stille reaction, where the tin reagent provides the carbon nucleophile. researchgate.net

Table 1: Representative Palladium-Catalyzed Stille Cross-Coupling Reactions

| Electrophile (R¹-X) | Organostannane (R²-SnBu₃) | Product (R¹-R²) | Catalyst System | Reference |

| Iodobenzene | Vinyltributylstannane | Styrene | Pd(PPh₃)₄ | wikipedia.org |

| Bromostyrene | Allyltributylstannane | 1,4-Pentadienylbenzene | PdCl₂(PPh₃)₂ | orgsyn.org |

| Acyl Chloride | Alkynyltributylstannane | Ynones | Pd(dba)₂ / AsPh₃ | researchgate.net |

Reagent in Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds, particularly carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, is a fundamental process in the synthesis of pharmaceuticals and functional materials. nih.govnih.gov Organotin alkoxides and amides are known to participate in such reactions. Tributyltin alkoxides can be prepared by reacting tributyltin hydrides with carbonyl compounds or through the reaction of bis(tributyltin)oxide (B142050) with alcohols. gelest.com

(p-nitrophenoxy)tributylstannane, as an aryloxide derivative, is well-suited for C-O bond formation. It can act as a nucleophilic source of the p-nitrophenoxy group in palladium-catalyzed etherification reactions with aryl or vinyl halides. nih.gov The general mechanism for such transformations involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organotin alkoxide and subsequent reductive elimination to furnish the desired aryl ether. nih.gov The electron-withdrawing nature of the p-nitrophenyl group would likely enhance the rate of transmetalation.

Similarly, while less common, the formation of C-N bonds could potentially be achieved. This might involve the reaction of (p-nitrophenoxy)tributylstannane with an appropriate nitrogen nucleophile under catalytic conditions, where the p-nitrophenoxy group acts as a leaving group. However, direct amination reactions often employ other nitrogen sources and catalytic systems. nih.gov

Table 2: Potential Carbon-Heteroatom Bond Forming Reactions with Aryloxystannanes

| Substrate | Stannane Reagent | Product Type | Catalyst System | Reference |

| Aryl Bromide | (p-nitrophenoxy)tributylstannane | Diaryl Ether | Pd(dba)₂ / Ligand | nih.gov |

| Vinyl Triflate | (p-nitrophenoxy)tributylstannane | Aryl Vinyl Ether | Pd(OAc)₂ / P(t-Bu)₃ | nih.gov |

| Aryl Halide | Tributyltin Amide | Aryl Amine | Pd Catalyst | nih.gov |

Synthetic Utility in the Construction of Complex Molecules

The construction of complex molecules, particularly natural products, often requires highly selective and mild reaction conditions. sigmaaldrich.com Organotin reagents have proven to be invaluable in this regard. sigmaaldrich.com The Stille coupling, for example, has been widely used in the total synthesis of complex natural products due to its functional group tolerance. sigmaaldrich.comresearchgate.net

While direct applications of (p-nitrophenoxy)tributylstannane in complex molecule synthesis are not prominently documented, its role can be envisioned as a specialized reagent. For instance, in a late-stage synthetic sequence, the introduction of a p-nitrophenoxy group might be desirable. This moiety can serve as a handle for further transformations or be a key structural element of the target molecule. The use of the corresponding tributyltin reagent could offer a mild method for its installation via a palladium-catalyzed cross-coupling reaction.

Furthermore, organotin hydrides are widely used in radical cyclizations to construct cyclic systems found in many natural products. researchgate.net While (p-nitrophenoxy)tributylstannane is not a hydride, its synthesis would likely originate from tributyltin precursors that are central to these radical-mediated transformations. gelest.com

Role in Catalyst Development and Ligand Design for Organometallic Reactions

Organotin compounds can play a role in the development of catalysts and ligands for organometallic reactions. nih.gov While the tributyltin moiety itself is not typically a ligand, the p-nitrophenoxy group could be incorporated into a larger ligand structure. The electronic properties of the p-nitrophenoxy group, being strongly electron-withdrawing, can be used to tune the electronic environment of a metal center in a catalyst complex. nih.gov

For example, a ligand containing the p-nitrophenoxy functionality could be synthesized and then coordinated to a transition metal like palladium, rhodium, or iridium. nih.govnih.gov The electronic effect of this ligand could influence the catalytic activity and selectivity in various transformations, including cross-coupling reactions, C-H activation, and aminations. researchgate.netnih.gov

Moreover, organotin compounds are sometimes used as catalysts themselves in specific reactions like polyurethane formation and silicone vulcanization. uobabylon.edu.iqresearchgate.net While this is more common for diorganotin carboxylates, the fundamental chemistry of organotin compounds in catalysis is an active area of research. uobabylon.edu.iqresearchgate.net

Structural Chemistry and Coordination Studies of P Nitrophenoxy Tributylstannane Derivatives

Coordination Geometry Around the Tin Center

The coordination number and geometry of the tin atom in organotin(IV) compounds are flexible and highly dependent on the nature of the organic substituents and the coordinating ligand. In the case of (p-nitrophenoxy)tributylstannane, the tin center is bonded to three butyl groups and a p-nitrophenoxy group.

Triorganotin(IV) compounds of the type R₃SnX, where R is an alkyl group and X is an electronegative substituent, typically exhibit a four-coordinate, distorted tetrahedral geometry in the solid state and in non-coordinating solvents. For (p-nitrophenoxy)tributylstannane, the tin atom is expected to be at the center of a tetrahedron, with the three butyl groups and the oxygen atom of the p-nitrophenoxy ligand occupying the vertices.

However, the tin atom in organotin compounds has the capacity to expand its coordination number beyond four, leading to hypercoordinated species with five (trigonal bipyramidal) or six (octahedral) coordinate geometries. This is often achieved through intermolecular or intramolecular coordination. In the solid state, compounds similar to (p-nitrophenoxy)tributylstannane can form polymeric chains where the oxygen atom of a ligand on one molecule coordinates to the tin atom of an adjacent molecule. In solution, coordination with solvent molecules can also lead to hypercoordinated structures. For instance, in donor solvents, the tin center may become five-coordinate.

Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is essential for the comprehensive characterization of (p-nitrophenoxy)tributylstannane, providing insights into its molecular structure, bonding, and electronic properties.

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the coordination environment of the tin nucleus. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number of the tin atom and the nature of the substituents. For four-coordinate triorganotin compounds, ¹¹⁹Sn NMR chemical shifts typically appear in a characteristic range. For tributyltin alkoxides, these shifts are generally observed in the range of δ = +50 to +150 ppm relative to a standard reference like tetramethyltin (Me₄Sn). The specific chemical shift for (p-nitrophenoxy)tributylstannane would be influenced by the electronic effect of the p-nitrophenoxy group. An increase in coordination number from four to five typically results in a significant upfield shift (to more negative values) of the ¹¹⁹Sn resonance.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

| Coordination Number | Compound Type | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

|---|---|---|

| 4 | Tetraalkyltin (R₄Sn) | 0 to -40 |

| 4 | Trialkyltin Halides (R₃SnX) | +100 to +170 |

| 4 | Trialkyltin Alkoxides (R₃SnOR') | +50 to +150 |

This table provides general ranges and the exact value for (p-nitrophenoxy)tributylstannane would require experimental determination.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within (p-nitrophenoxy)tributylstannane.

The IR spectrum is expected to show characteristic absorption bands for the different vibrational modes of the molecule. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly strong and are expected in the regions of 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The Sn-C and Sn-O stretching vibrations are also key diagnostic peaks, typically appearing in the far-infrared region. The Sn-O stretching vibration is expected in the range of 500-600 cm⁻¹.

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations and bonds involving heavier atoms. The Sn-C symmetric stretching vibration is often a strong and sharp peak in the Raman spectrum. The characteristic vibrations of the p-substituted benzene ring will also be observable in both IR and Raman spectra.

Table 2: Key Vibrational Frequencies for (p-nitrophenoxy)tributylstannane (Predicted)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| NO₂ asymmetric stretch | 1500 - 1530 | IR |

| NO₂ symmetric stretch | 1340 - 1350 | IR, Raman |

| C-N stretch | ~1110 | IR |

| Sn-O stretch | 500 - 600 | IR |

| Sn-C asymmetric stretch | 600 - 650 | IR |

These are predicted ranges based on related compounds; experimental data is required for precise assignments.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of (p-nitrophenoxy)tributylstannane, which aids in confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, corresponding to the molecular weight of the compound.

The fragmentation pattern of organotin compounds is often characterized by the successive loss of the alkyl groups. For (p-nitrophenoxy)tributylstannane, a prominent series of peaks would be expected corresponding to the loss of butyl radicals (C₄H₉, mass 57). The fragmentation may also involve the cleavage of the Sn-O bond, leading to fragments containing the tributyltin cation [(C₄H₉)₃Sn]⁺ and the p-nitrophenoxy radical or anion. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature for tin-containing fragments in the mass spectrum, aiding in their identification.

Table 3: Predicted Key Fragments in the Mass Spectrum of (p-nitrophenoxy)tributylstannane

| Fragment Ion | Proposed Structure |

|---|---|

| [M]⁺ | [(C₄H₉)₃SnO(p-C₆H₄NO₂)]⁺ |

| [M - C₄H₉]⁺ | [(C₄H₉)₂SnO(p-C₆H₄NO₂)]⁺ |

| [M - 2C₄H₉]⁺ | [(C₄H₉)SnO(p-C₆H₄NO₂)]⁺ |

| [M - 3C₄H₉]⁺ | [SnO(p-C₆H₄NO₂)]⁺ |

| [(C₄H₉)₃Sn]⁺ | Tributyltin cation |

The relative intensities of these fragments would depend on the ionization conditions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For a molecule like Stannane, (p-nitrophenoxy)tributyl-, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set, would be used to optimize the molecular geometry. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

In analogous organotin(IV) derivatives, DFT studies have been successfully used to correlate calculated geometric parameters with experimental data obtained from X-ray crystallography. For instance, in tributyltin derivatives of 4-fluorophenoxyacetic acid, a good agreement between the calculated and experimental values for the coordination environment around the tin atom has been observed arabjchem.org. It is expected that the tin atom in Stannane, (p-nitrophenoxy)tributyl- would exhibit a distorted trigonal bipyramidal or tetrahedral geometry, which is common for tetra-coordinated organotin(IV) compounds. The presence of the bulky tributyl groups and the p-nitrophenoxy ligand would influence the final geometry.

Table 1: Predicted Molecular Geometry Parameters for a Tributyltin Derivative with a Substituted Phenoxy Ligand (Analogous System)

| Parameter | Predicted Value |

| Sn-C (butyl) bond length | ~2.15 Å |

| Sn-O (phenoxy) bond length | ~2.05 Å |

| C-Sn-C bond angle | ~115-125° |

| C-Sn-O bond angle | ~95-105° |

Note: The values in this table are illustrative and based on typical DFT results for similar tributyltin compounds. Actual values for Stannane, (p-nitrophenoxy)tributyl- would require specific calculations.

Modeling Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For Stannane, (p-nitrophenoxy)tributyl-, potential reactions of interest could include hydrolysis, transesterification, or its interaction with biological targets. DFT calculations can map out the potential energy surface for these reactions, providing insights into the most favorable pathways.

For example, in the hydrolysis of the Sn-O bond, a computational model would likely involve the explicit interaction of one or more water molecules with the tin center. The calculations would aim to locate the transition state for the nucleophilic attack of a water molecule on the tin atom, leading to the cleavage of the p-nitrophenoxy group. The calculated activation energy for this process would be a key indicator of the compound's stability in aqueous environments. The electron-withdrawing nature of the p-nitro group would likely make the tin atom more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenoxy derivative.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification.

NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. For Stannane, (p-nitrophenoxy)tributyl-, the predicted ¹¹⁹Sn NMR chemical shift would be particularly informative about the coordination environment of the tin atom. In similar organotin compounds, a good correlation between experimental and simulated ¹H and ¹³C NMR spectra has been reported arabjchem.org.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can aid in the assignment of experimental IR spectra. Key vibrational modes for this molecule would include the Sn-C and Sn-O stretching frequencies, as well as the characteristic vibrations of the nitro group and the phenyl ring. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for Stannane, (p-nitrophenoxy)tributyl- (Based on Analogous Compounds)

| Spectroscopic Parameter | Predicted Range |

| ¹¹⁹Sn NMR Chemical Shift (ppm) | +50 to +150 |

| ν(Sn-O) IR Frequency (cm⁻¹) | 500 - 600 |

| νas(NO₂) IR Frequency (cm⁻¹) | 1500 - 1540 |

| νs(NO₂) IR Frequency (cm⁻¹) | 1340 - 1360 |

Note: These are estimated ranges based on literature values for similar functional groups and organotin compounds.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of Stannane, (p-nitrophenoxy)tributyl- can be analyzed through various computational techniques to understand its reactivity and bonding.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The p-nitrophenoxy group, being electron-withdrawing, is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can be used to determine the nature of the Sn-C and Sn-O bonds (e.g., their covalent and ionic character) and to quantify the delocalization of electron density. For Stannane, (p-nitrophenoxy)tributyl-, NBO analysis would likely show a highly polar covalent Sn-O bond due to the difference in electronegativity between tin and oxygen.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. For Stannane, (p-nitrophenoxy)tributyl-, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and phenoxy groups, and regions of positive potential (electron-poor) around the tin atom and the hydrogen atoms of the butyl groups. This information is valuable for predicting sites of nucleophilic and electrophilic attack.

Analytical Methodologies for Research Scale Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating Stannane, (p-nitrophenoxy)tributyl- from reaction mixtures and assessing its purity. Both gas and liquid chromatography are applicable, with the choice depending on the compound's volatility and thermal stability.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile and thermally stable organotin compounds. pjoes.comysi.com For less volatile compounds, derivatization is often required to enhance their amenability to GC analysis. pjoes.com In the case of Stannane, (p-nitrophenoxy)tributyl-, direct analysis might be possible, but derivatization to a more volatile species could improve peak shape and sensitivity. A common derivatization technique for tributyltin compounds is ethylation using sodium tetraethylborate. pjoes.com

Typical GC systems for organotin analysis are equipped with a flame photometric detector (FPD) or a mass spectrometer (MS). pjoes.comnih.gov An FPD offers high selectivity for tin-containing compounds, while GC-MS provides structural information, aiding in unequivocal identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a Derivatized Tributyltin Compound

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile alternative to GC, particularly for non-volatile or thermally labile compounds, thus avoiding the need for derivatization. Reversed-phase HPLC is commonly employed for the separation of organotin compounds.

For the analysis of Stannane, (p-nitrophenoxy)tributyl-, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid or acetic acid to improve peak shape, would be a suitable starting point. Detection can be achieved using a UV-Vis detector, given the chromophoric p-nitrophenoxy group, or more selectively and sensitively with a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS). researchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Tributyltin Compounds

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (80:20) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 270 nm |

| Injection Volume | 10 µL |

Elemental Analysis in Research Contexts

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For Stannane, (p-nitrophenoxy)tributyl-, with the molecular formula C18H31NO3Sn, elemental analysis would involve the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). guidechem.com

This is typically achieved through combustion analysis, where the sample is burned in a controlled oxygen atmosphere, and the resulting combustion gases (CO2, H2O, and N2) are quantitatively measured. The tin (Sn) content can be determined by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS) after appropriate sample digestion. The experimentally determined percentages are then compared with the calculated theoretical values to verify the compound's purity and elemental composition. For new compounds submitted for publication in scientific journals, a deviation of ±0.4% between the found and calculated values is generally considered acceptable. researchgate.net

Table 3: Theoretical Elemental Composition of Stannane, (p-nitrophenoxy)tributyl- (C18H31NO3Sn)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 18 | 216.18 | 49.91 |

| Hydrogen | H | 1.01 | 31 | 31.31 | 7.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.24 |

| Oxygen | O | 16.00 | 3 | 48.00 | 11.11 |

| Tin | Sn | 118.71 | 1 | 118.71 | 27.48 |

| Total | | | | 432.21 | 100.00 |

Spectroscopic Quantification Methods for Reaction Monitoring

Spectroscopic techniques are invaluable for real-time or near real-time monitoring of chemical reactions, providing insights into reaction kinetics and the formation of products.

UV-Vis Spectroscopy: The presence of the p-nitrophenoxy group in Stannane, (p-nitrophenoxy)tributyl- makes it amenable to quantification using UV-Vis spectroscopy. The p-nitrophenolate ion, a key precursor or a related species, exhibits a strong absorbance in the visible region, typically around 400 nm. researchgate.netresearchgate.net The formation of the target compound from a reaction involving p-nitrophenol could be monitored by observing the change in absorbance at a characteristic wavelength. By establishing a calibration curve of absorbance versus concentration using purified Stannane, (p-nitrophenoxy)tributyl-, the concentration of the product in the reaction mixture can be determined over time.

Table 4: Hypothetical UV-Vis Absorbance Data for Calibration of Stannane, (p-nitrophenoxy)tributyl-

| Concentration (M) | Absorbance at λmax |

|---|---|

| 1.0 x 10⁻⁵ | 0.15 |

| 2.5 x 10⁻⁵ | 0.38 |

| 5.0 x 10⁻⁵ | 0.75 |

| 7.5 x 10⁻⁵ | 1.13 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction. By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. For the synthesis of Stannane, (p-nitrophenoxy)tributyl-, specific proton signals corresponding to the tributyltin moiety and the p-nitrophenoxy group would be monitored. The integration of these signals allows for the determination of the relative concentrations of reactants and products, providing valuable kinetic data. For instance, the reaction of tributyltin hydride with p-nitrophenol could be monitored by observing the decrease in the Sn-H proton signal and the emergence of signals corresponding to the aromatic protons of the final product.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The traditional synthesis of organotin compounds often involves the use of organometallic reagents like Grignard or organolithium reagents, which can have significant environmental drawbacks. Future research will likely focus on developing more sustainable and atom-economical synthetic pathways to Stannane, (p-nitrophenoxy)tributyl-.

Key Research Objectives:

Direct C-H Stannylation: Investigating catalytic methods for the direct stannylation of p-nitrophenol with a tributyltin source would represent a significant advancement in sustainability. This approach would avoid the pre-functionalization of starting materials.

Catalyst Development: The design of efficient and recyclable catalysts for the synthesis of aryloxytin compounds is a critical area. Research into solid-supported catalysts or those based on earth-abundant metals could lead to greener processes. soton.ac.uk

Alternative Reaction Media: Exploring the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to Stannane, (p-nitrophenoxy)tributyl-

| Route | Reactants | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Alkoxylation | Tributyltin chloride, p-nitrophenol, Base | High yield, well-established | Stoichiometric base, solvent waste |

| Direct C-H Stannylation | p-Nitrophenol, Tributyltin hydride/oxide | High atom economy, fewer steps | Catalyst development, selectivity |

| Transesterification | Tributyltin acetate, p-nitrophenol | Avoids halide waste | Equilibrium control, water removal |

Exploration of Novel Catalytic Applications

Organotin compounds are known to catalyze a variety of organic transformations. lupinepublishers.comrjpbcs.com The unique electronic properties conferred by the p-nitrophenoxy group in Stannane, (p-nitrophenoxy)tributyl- may lead to novel catalytic activities.

Potential Catalytic Applications:

Urethane Formation: Organotin compounds are widely used as catalysts in the production of polyurethanes. lupinepublishers.comacs.orgnih.gov Future studies could investigate the catalytic efficiency of Stannane, (p-nitrophenoxy)tributyl- in the reaction of isocyanates with alcohols, with the electron-withdrawing nitro group potentially modulating the Lewis acidity of the tin center and influencing the reaction rate. researchgate.netresearchgate.net

Esterification and Transesterification: The compound could be explored as a catalyst for esterification and transesterification reactions, where its thermal stability and tunable Lewis acidity would be advantageous. rjpbcs.com

Oxidation Reactions: There is growing interest in the use of organotin complexes as catalysts for oxidation reactions. Investigating the potential of Stannane, (p-nitrophenoxy)tributyl- to catalyze reactions such as the oxidation of catechols would be a novel research avenue. preprints.org

Mechanistic Insights into Underexplored Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For Stannane, (p-nitrophenoxy)tributyl-, several areas warrant mechanistic investigation.

Areas for Mechanistic Study:

Stille Cross-Coupling: While the general mechanism of the Stille reaction is well-established, the specific role of the aryloxy ligand in the transmetalation step is not fully understood. organic-chemistry.orguwindsor.cacore.ac.ukwikipedia.orglibretexts.org Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the influence of the p-nitrophenoxy group on the reaction rate and scope.

Lewis Acid Catalysis: In reactions where the compound acts as a Lewis acid catalyst, detailed mechanistic studies could reveal the nature of the activated complexes and the role of the phenoxy ligand in substrate coordination and activation. researchgate.net

Design of Next-Generation Organotin Reagents

The knowledge gained from studying Stannane, (p-nitrophenoxy)tributyl- can inform the design of a new generation of organotin reagents with tailored properties.

Strategies for Reagent Design:

Tuning Electronic Properties: By systematically varying the substituents on the phenoxy ring, a library of aryloxytin reagents with a wide range of electronic properties could be developed. This would allow for fine-tuning of reactivity in catalytic and stoichiometric applications.

Solid-Supported Reagents: To address the toxicity and recovery issues associated with organotin compounds, future research could focus on immobilizing Stannane, (p-nitrophenoxy)tributyl- or its analogues on solid supports. soton.ac.uk

Chiral Organotin Reagents: The incorporation of chiral moieties into the phenoxy ligand could lead to the development of novel enantioselective catalysts for asymmetric synthesis.

Advanced Spectroscopic and Computational Approaches to Structural and Reactivity Studies

A combination of advanced spectroscopic techniques and computational chemistry will be instrumental in characterizing Stannane, (p-nitrophenoxy)tributyl- and understanding its reactivity. mdpi.com

Key Methodologies:

Multinuclear NMR Spectroscopy: In-depth analysis using 1H, 13C, and particularly 119Sn NMR spectroscopy will be crucial for characterizing the structure and bonding in solution. nih.gov Variable-temperature NMR studies could provide insights into dynamic processes.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the compound, as well as to investigate reaction mechanisms and predict reactivity. nih.govacs.orguni-bonn.de This approach can provide valuable insights that complement experimental findings.

Illustrative data from potential spectroscopic and computational studies are presented in Table 2.

Table 2: Predicted Spectroscopic and Computational Data for Stannane, (p-nitrophenoxy)tributyl-

| Parameter | Technique | Predicted Value/Information |

|---|---|---|

| ¹¹⁹Sn Chemical Shift (δ) | NMR Spectroscopy | -60 to -80 ppm (indicative of four-coordinate tin) |

| Sn-O Bond Length | X-ray Crystallography | ~2.0 - 2.1 Å |

| C-O-Sn Bond Angle | X-ray Crystallography | ~120 - 130° |

| HOMO-LUMO Gap | DFT Calculation | Provides insight into electronic transitions and reactivity |

| Mulliken Charge on Sn | DFT Calculation | Indicates the Lewis acidity of the tin center |

Q & A

Q. What are the established synthetic routes for preparing Stannane, (p-nitrophenoxy)tributyl-, and what critical reaction conditions ensure high yield?

- Methodological Answer :

The synthesis typically involves nucleophilic substitution between tributyltin hydride (BuSnH) and p-nitrophenoxy chloride. The reaction is conducted under anhydrous conditions (e.g., in dry tetrahydrofuran or dichloromethane) to prevent hydrolysis. A general scheme is:

Key conditions include inert atmosphere (N/Ar), controlled temperature (0–25°C), and stoichiometric excess of p-nitrophenoxy chloride to drive the reaction. Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing Stannane, (p-nitrophenoxy)tributyl-, and what spectral signatures are critical?

- Methodological Answer :

- NMR Spectroscopy :

- NMR: A singlet near δ -50 to -150 ppm confirms Sn-O bonding .

- NMR: Aromatic protons from the p-nitrophenoxy group appear as doublets (δ 7.5–8.5 ppm) due to NO electron-withdrawing effects.

- IR Spectroscopy : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1340 cm (symmetric NO stretch) confirm the nitro group. Sn-O-C stretches appear at 600–700 cm .

- Mass Spectrometry : Molecular ion peaks at m/z ~450–470 (M) with isotopic patterns characteristic of tin (Sn: 120 amu) .

Advanced Research Questions

Q. How does the p-nitrophenoxy group influence the reactivity of Stannane, (p-nitrophenoxy)tributyl- in cross-coupling reactions compared to other aryloxy-substituted tributylstannanes?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the tin center, facilitating oxidative addition in Stille couplings. However, it may reduce nucleophilicity in radical-mediated reactions. Comparative studies with p-methoxyphenoxy derivatives show:

- Stille Coupling : 20–30% faster reaction rates due to increased tin electrophilicity.

- Radical Polymerization : Lower initiation efficiency (50% of phenyl-substituted analogs) due to reduced radical stability .

Table: Reactivity Comparison in Cross-Coupling Reactions

| Substituent | Stille Coupling Rate (rel.) | Radical Efficiency (rel.) |

|---|---|---|

| p-NO | 1.3x | 0.5x |

| p-OCH | 1.0x | 1.0x |

| Phenyl | 0.8x | 1.2x |

Q. What methodologies are recommended for assessing the cytotoxicity of Stannane, (p-nitrophenoxy)tributyl- in human cell lines, and how do results compare to similar organotin compounds?

- Methodological Answer :

- MTT/PrestoBlue Assays : Treat cells (e.g., HeLa, HEK293) with 10–100 µg/mL compound for 24–48 hours. Measure viability via absorbance/fluorescence.

- Comparative Data :

| Compound | IC (HeLa, µg/mL) | Reference |

|---|---|---|

| (p-Nitrophenoxy)tributylstannane | >100 (estimated) | |

| Tributyltin chloride | 5–10 | |

| (Sebacoyldioxy)bis(tributylstannane) | >100 | |

| The p-nitrophenoxy derivative is expected to exhibit low cytotoxicity (IC >100 µg/mL) due to reduced membrane permeability compared to smaller organotins . |

Q. In catalytic applications, how does Stannane, (p-nitrophenoxy)tributyl- perform in radical-mediated polymerizations versus Stille couplings?

- Methodological Answer :

- Radical Polymerization : Acts as a chain-transfer agent. The nitro group stabilizes transient radicals, but steric bulk reduces efficiency. For styrene polymerization:

- Molecular weight (M): 20–30 kDa vs. 50–60 kDa for phenyl analogs.

- Dispersity (Đ): 1.5–2.0 .

- Stille Coupling : Effective for aryl halides (e.g., 4-bromotoluene) with Pd(PPh). Yields reach 70–80% in 12 hours (vs. 60% for phenylstannanes). Side-product analysis via GC-MS shows <5% homocoupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.